N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
Overview
Description
N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, also known as MNBA, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to possess several biochemical and physiological effects.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been found to possess several potential applications in the field of medicinal chemistry. It has been studied for its anti-cancer properties and has been found to inhibit the growth of various cancer cell lines. N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been studied for its anti-microbial properties and has been found to inhibit the growth of various bacteria and fungi.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide exerts its anti-cancer properties by inhibiting the activity of certain enzymes involved in cell growth and division. N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The anti-inflammatory and anti-microbial properties of N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide are thought to be mediated through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and division. N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has also been found to induce apoptosis in cancer cells. Additionally, N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been found to reduce inflammation in animal models and inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been found to possess several biochemical and physiological effects, making it a potential candidate for drug development. However, N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mechanism of action. Additionally, N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways involved in its anti-cancer, anti-inflammatory, and anti-microbial properties. Another direction is to test N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide in animal models and clinical trials to determine its safety and efficacy in humans. Additionally, N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide can be modified to improve its pharmacokinetic properties and increase its potency. Overall, N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a promising compound with potential applications in the field of medicinal chemistry, and further research is needed to fully understand its potential.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-24-12-5-2-10(3-6-12)17-15(21)9-25-16-18-13-7-4-11(20(22)23)8-14(13)19-16/h2-8H,9H2,1H3,(H,17,21)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDHURVHECDYOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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